4,5-Dimethylquinolin-8-ol
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Overview
Description
4,5-Dimethylquinolin-8-ol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound’s structure consists of a quinoline core with two methyl groups at the 4th and 5th positions and a hydroxyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethylquinolin-8-ol can be synthesized through various methods. One common approach involves the Skraup-Doebner-Von Miller synthesis, which is a modified version of the traditional Skraup synthesis. This method involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method includes the regioselective deuteration of 2,5-dimethylquinolin-8-ol using ambient reaction conditions and low-cost reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinolines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
4,5-Dimethylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethylquinolin-8-ol involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit the polymerization of hemozoin, a crucial process in the life cycle of the malaria parasite . Additionally, they can interact with DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication .
Comparison with Similar Compounds
4,5-Dimethylquinolin-8-ol can be compared with other similar compounds, such as:
Quinolines: These compounds share the quinoline core structure but differ in their substituents.
Quinolones: These are synthetic derivatives of quinolines with a broader spectrum of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
15011-28-6 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4,5-dimethylquinolin-8-ol |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-9(13)11-10(7)8(2)5-6-12-11/h3-6,13H,1-2H3 |
InChI Key |
BMSFUUKWVPJQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=NC2=C(C=C1)O)C |
Origin of Product |
United States |
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